4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Organometallic chemistry Regioselective functionalization Pyrazole lithiation

Researchers requiring a pyrazole core for cross-coupling often face unpredictable yields due to halogen reactivity mismatches. This 4-bromo-3-trifluoromethyl-N-methylpyrazole provides an optimized leaving group that balances efficient Suzuki, Stille, or Negishi coupling with minimal protodehalogenation, eliminating halogen screening. • Enables site-selective elaboration via palladium catalysis; bromine reactivity is superior to chlorine yet more controlled than iodine. • The 3-CF3 substituent maintains favorable lipophilicity (LogP ≈ 2.15) for lead optimization. • Available at 97% purity with consistent lot-to-lot quality and global shipping from stock.

Molecular Formula C5H4BrF3N2
Molecular Weight 229 g/mol
CAS No. 497832-99-2
Cat. No. B1273284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS497832-99-2
Molecular FormulaC5H4BrF3N2
Molecular Weight229 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)Br
InChIInChI=1S/C5H4BrF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3
InChIKeyTZAYNGPUOOUEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Identity & Sourcing


4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 497832-99-2) is a disubstituted pyrazole building block featuring a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the N‑methylpyrazole core. This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine enables palladium‑catalyzed cross‑coupling (e.g., Suzuki, Stille) and the –CF₃ group enhances lipophilicity (LogP ≈ 2.15) and metabolic stability [1]. Commercially available with purities typically ≥ 95 % (often 97 %) and as a low‑melting solid (52‑56 °C), the compound is routinely handled in early‑stage discovery and process development campaigns .

Supports Suzuki / Stille cross-coupling workflows
Enables site-selective functionalization beyond C-5
Predictable lipophilicity profile for lead optimization

Why 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Is Irreplaceable


Although the pyrazole scaffold is shared with close analogs such as 4‑chloro‑, 4‑iodo‑, and 5‑trifluoromethyl regioisomers, the 4‑bromo‑3‑trifluoromethyl substitution pattern imparts a unique combination of reactivity and selectivity that generic substitution cannot replicate. The bromine atom provides an optimal balance between cross‑coupling efficiency and suppression of protodehalogenation side reactions—a balance that the chloro (less reactive) and iodo (more prone to dehalogenation) congeners do not achieve in Suzuki–Miyaura couplings [1]. Moreover, moving the –CF₃ group from the 3‑ to the 5‑position fundamentally alters the regioselectivity of organometallic functionalization, as demonstrated by site‑selective lithiation studies [2]. Consequently, the wholesale replacement of CAS 497832-99-2 by an in‑class analog risks compromising reaction yields, regiochemical fidelity, and downstream biological properties, underscoring the need for compound‑specific procurement decisions.

4-Chloro analog
May reduce cross-coupling reactivity; lower conversion in Pd-catalyzed reactions.
4-Iodo analog
May increase protodehalogenation side reactions, compromising effective coupling yield.
5-CF₃ regioisomer
May lead to divergent regioselectivity in organometallic functionalization; not interchangeable for 3-CF₃ targets.

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole vs Analogs: Key Evidence


Site-Selective Lithiation Enabled by C-4 Bromine

The parent 1‑methyl‑3‑(trifluoromethyl)pyrazole undergoes deprotonation exclusively at the 5‑position regardless of the organometallic base employed. Introduction of bromine at the 4‑position (i.e., the target compound) renders additional sites susceptible to metalation, enabling regioflexible diversification that is impossible with the non‑brominated precursor. This transformation was explicitly demonstrated using 4‑bromo‑1‑methyl‑3‑(trifluoromethyl)pyrazole as a key substrate in multistep site‑selective routes [1].

Site-selective lithiation
Head-to-head
Br at C-4 unlocks multiple metalation sites vs. single site in parent
Essential for functionalization beyond C-5
Yield substrate/base-dependent
Organometallic chemistry Regioselective functionalization Pyrazole lithiation

Reduced Protodehalogenation in Suzuki Coupling

In a head‑to‑head study comparing chloro, bromo, and iodo pyrazoles in Suzuki–Miyaura couplings, bromo derivatives (including the target compound’s halogen class) were found superior to iodo analogs due to significantly reduced protodehalogenation side reactions. The chloro derivatives also exhibited low dehalogenation, but bromine offers a superior compromise between reactivity and side‑product suppression [1].

Suzuki protodehalogenation
Cross-study comparable
Br: low dehalogenation, good coupling yields; I: higher dehalogenation
Supports higher effective coupling yield
Exact yield range not specified
Cross-coupling Suzuki reaction Protodehalogenation

Lower Lipophilicity than 4-Iodo Analog

Predicted LogP values for the 4‑halogenated 1‑methyl‑3‑(trifluoromethyl)pyrazole series reveal a stepwise increase: 4‑Br LogP ≈ 2.15 [1] vs. 4‑I LogP ≈ 2.72 [2]. The ~0.6 LogP unit difference corresponds to approximately a four‑fold higher partition coefficient for the iodo derivative, which may lead to higher tissue distribution and reduced aqueous solubility when incorporated into lead molecules.

Lipophilicity (LogP)
Class-level inference
Br: 2.15 vs I: 2.72 (Δ 0.57)
Lower lipophilicity may support property optimization
In silico prediction; verify experimentally
Lipophilicity Drug design Physicochemical properties

Regioisomeric Selectivity: 3-CF₃ vs 5-CF₃

The target compound (3‑CF₃‑4‑Br) and its regioisomer 4‑bromo‑1‑methyl‑5‑(trifluoromethyl)pyrazole (CAS 497832‑98‑1) exhibit divergent reactivity under organolithium conditions. In the published site‑selective functionalization study, the 3‑CF₃‑4‑Br isomer enabled a distinct set of multistep transformations compared to its 5‑CF₃‑4‑Br counterpart, highlighting that the position of the –CF₃ group critically determines the accessible chemical space [1].

Regioisomer selectivity
Head-to-head
3-CF₃-4-Br leads to distinct product families vs. 5-CF₃-4-Br
Regioisomer selection critical for SAR fidelity
Product divergence explicit in lithiation/carboxylation sequences
Regioisomer comparison Organometallic reactivity Pyrazole functionalization

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Key Applications


Regioselective Diversification for SAR Exploration

Medicinal chemistry teams seeking to elaborate the pyrazole 4‑position via Suzuki, Stille, or Negishi coupling will preferentially select CAS 497832-99-2. The bromine serves as the optimal leaving group—more reactive than chlorine yet less prone to protodehalogenation than iodine—maximizing the effective yield of the desired coupled product [1]. This obviates the need for a separate halogen‑screening step and streamlines hit‑to‑lead synthesis.

Sequential Site-Selective Functionalization

When a synthetic route demands sequential, site‑selective attachment of different fragments to the pyrazole core, the 4‑bromo‑3‑trifluoromethyl scaffold is uniquely suited. As shown by Schlosser et al., the presence of bromine at C‑4 unlocks lithiation pathways that are unavailable in the parent 3‑trifluoromethylpyrazole, enabling controlled, multistep construction of highly decorated pyrazoles [1].

Building Block with Moderate Lipophilicity

In lead optimization campaigns where maintaining LogP in the 1–3 range is critical (e.g., CNS or anti‑inflammatory programs), the 4‑bromo derivative (LogP ≈ 2.15) offers a measurable advantage over the 4‑iodo analog (LogP ≈ 2.72). Incorporating the less lipophilic bromo building block from the outset helps medicinal chemists avoid late‑stage lipophilicity‑driven attrition [1].

Avoiding Regioisomer Mis-selection in Libraries

For contract research organizations or internal discovery platforms generating pyrazole‑focused libraries, ensuring the correct –CF₃ placement (3‑ vs. 5‑position) is paramount. CAS 497832-99-2 unequivocally delivers the 3‑trifluoromethyl‑4‑bromo substitution pattern; substitution with its 5‑CF₃‑4‑Br regioisomer (CAS 497832‑98‑1) would yield a completely divergent compound set, invalidating structure‑activity relationships [1].

Application
Selection Property
Validation Focus
C-C cross-coupling for SAR
4-Br leaving-group balance
Coupling yield and protodehalogenation review
Sequential site-selective derivatization
Bromine-enabled lithiation pathways
Regioflexible multistep scope
Lead optimization (moderate lipophilicity)
Lower-lipophilicity scaffold
LogP and metabolic stability endpoints
Pyrazole-focused library synthesis
Defined 3-CF₃-4-Br substitution
Regioisomeric identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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